molecular formula C17H17N5O2 B3141732 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-23-3

3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B3141732
CAS No.: 483993-23-3
M. Wt: 323.35 g/mol
InChI Key: QDBXOCRBJGZNBW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule characterized by a central propanamide backbone substituted with a 3-methoxyphenyl group at position 3, a phenyl group at the N-terminal, and a 2H-tetrazol-5-yl moiety at position 2. The methoxy group on the phenyl ring may influence lipophilicity and electronic properties, impacting binding interactions in biological systems.

For instance, VKNG-1, a related tetrazole-containing compound, demonstrates ABCG2-mediated multidrug resistance antagonism in colon cancer .

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-14-9-5-6-12(10-14)11-15(16-19-21-22-20-16)17(23)18-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBXOCRBJGZNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide to form the tetrazole ring. Finally, the propanamide group is introduced through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 3-(3-hydroxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a common propanamide-tetrazole scaffold with several analogs. Key structural variations lie in substituent patterns on the phenyl rings and tetrazole tautomerism (1H- vs. 2H-tetrazole).

Table 1: Structural Comparison of Tetrazole-Based Propanamides
Compound Name Substituents (Phenyl Rings) Tetrazole Tautomer Molecular Formula Molecular Weight (g/mol) References
Target Compound 3-methoxy (Aryl), N-phenyl (Amide) 2H-tetrazole C₁₉H₂₀N₅O₂* ~350.4
N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-... 2-fluoro (Amide), 2-methoxy (Aryl) 1H-tetrazole C₁₇H₁₆FN₅O₂ 341.34
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-... 2,3-dimethoxy (Aryl), 4-methoxy (Amide) 2H-tetrazole C₁₉H₂₁N₅O₄ 391.40
VKNG-1 (N-(2-(2-(3-Methoxyphenyl)-2H-tetrazol-5-yl)phenyl)-4-aminobenzamide) 3-methoxy (Aryl), 4-amino (Amide) 2H-tetrazole C₂₂H₁₉N₅O₂ 385.42
N-(2-Ethylphenyl)-3-(3-methylphenyl)-... 2-ethyl (Amide), 3-methyl (Aryl) 2H-tetrazole C₁₉H₂₁N₅O 335.40

*Estimated based on analogs.

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy) enhance solubility and may modulate receptor binding.
  • Tautomerism : 2H-tetrazole tautomers (as in the target compound) are less acidic than 1H-forms, affecting ionization under physiological conditions .

Physicochemical Properties

Data from analogs suggest the following trends:

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Predicted) LogP* References
Target Compound Not reported Low aqueous solubility ~3.2
N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-... Not reported Moderate in DMSO 2.8
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-... Not reported High lipophilicity 3.5
VKNG-1 Not reported Soluble in organic solvents 3.1

*Calculated using fragment-based methods.

Key Observations :

  • Methoxy groups increase lipophilicity (higher LogP), as seen in ’s dimethoxy analog .
  • The target compound’s solubility profile likely aligns with its methoxy-substituted analogs, requiring formulation aids for bioavailability.
Anticancer Potential:
  • VKNG-1 : Inhibits ABCG2 efflux pumps, reversing multidrug resistance in cancer cells via p-AKT and Bcl-2 pathways .
Antiviral Potential:
  • Letermovir (), though structurally distinct, highlights the role of methoxyphenyl and tetrazole motifs in targeting viral enzymes (e.g., cytomegalovirus protease) .

Q & A

Q. What are the optimal synthetic routes for 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the phenyl ring (e.g., methoxylation or chlorination) followed by tetrazole ring formation. For example, analogous compounds are synthesized via cyclization reactions using nitriles and sodium azide under acidic conditions . Optimization includes temperature control (e.g., 60–80°C for tetrazole formation) and solvent selection (e.g., DMF or THF). Catalysts like ammonium chloride may improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs:
    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, tetrazole protons at δ 8.0–9.0 ppm) .
    • HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ for C17_{17}H16_{16}N4_4O2_2: ~315.12 m/z) .
    • X-ray crystallography (if crystalline): For unambiguous confirmation of stereochemistry and bond angles .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer :
    • Receptor binding assays : Radioligand displacement studies (e.g., using 3H^{3}H-labeled antagonists for mGlu5 or TRPV1 receptors, given structural analogs in evidence) .
    • Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity in target cell lines .
    • Enzyme inhibition assays : Fluorogenic substrates for enzymes like kinases or proteases, depending on hypothesized targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
    • Core modifications : Vary substituents on the phenyl (e.g., replace methoxy with ethoxy or halogens) and tetrazole rings (e.g., 1H- vs. 2H-tautomers) to assess binding affinity changes .
    • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (tetrazole NH) or hydrophobic (methoxyphenyl) interactions .
    • In vivo pharmacokinetics : Radiolabel analogs (e.g., 11C^{11}C-methoxy groups) for PET imaging to evaluate blood-brain barrier penetration .

Q. How can metabolic stability and degradation pathways be analyzed?

  • Methodological Answer :
    • Liver microsome assays : Incubate with human/rat microsomes and analyze metabolites via LC-MS/MS. Common metabolic sites include methoxy demethylation or tetrazole oxidation .
    • Stability studies : Expose to simulated gastric fluid (pH 2) or plasma to identify hydrolysis-prone groups (e.g., amide bonds) .
    • Isotope labeling : Use 14C^{14}C-labeled compounds to trace degradation products in excretion studies .

Q. How to resolve contradictions in biological data (e.g., conflicting receptor affinities)?

  • Methodological Answer :
    • Assay validation : Cross-check using orthogonal methods (e.g., SPR vs. radioligand binding for receptor affinity) .
    • Species specificity : Test compounds in human vs. rodent receptor isoforms (e.g., mGlu5 receptors exhibit species-dependent ligand binding) .
    • Off-target screening : Use panels like Eurofins’ CEREP to identify unintended interactions (e.g., serotonin or adrenergic receptors) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

  • Methodological Answer :
    • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC50_{50}/IC50_{50} values.
    • ANOVA with post-hoc tests : Compare multiple groups (e.g., different substituents) for significance (p<0.05) .
    • Bootstrap resampling : Estimate confidence intervals for small sample sizes .

Q. How to design a computational workflow for binding mode prediction?

  • Methodological Answer :
    • Molecular docking : Use AutoDock Vina or Glide to dock into receptor crystal structures (e.g., mGlu5 PDB: 6N4W). Prioritize poses with conserved interactions (e.g., tetrazole NH with Arg107) .
    • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) .
    • Free energy calculations : MM-GBSA to rank binding affinities of analogs .

Advanced Applications

Q. How can this compound be modified for use in targeted drug delivery?

  • Methodological Answer :
    • Prodrug design : Introduce cleavable linkers (e.g., esterase-sensitive groups) at the propanamide moiety for site-specific activation .
    • Nanoparticle conjugation : Attach via PEG linkers to liposomal carriers for enhanced tumor penetration .

Q. What strategies improve selectivity against off-target receptors?

  • Methodological Answer :
    • Fragment-based design : Replace the N-phenyl group with smaller heterocycles (e.g., pyridine) to reduce steric clashes with non-target receptors .
    • Alchemical free energy perturbation : Predict relative binding energies of analogs to refine selectivity .

Contradictory Data & Troubleshooting

Q. Why might in vitro activity fail to translate to in vivo efficacy?

  • Methodological Answer :
    • Pharmacokinetic profiling : Measure bioavailability (e.g., <10% oral absorption) and plasma protein binding (e.g., >90% bound) .
    • Metabolite interference : Test major metabolites (e.g., demethylated analogs) for antagonistic effects .

Q. How to address discrepancies in synthetic yields between labs?

  • Methodological Answer :
    • Reagent purity : Ensure sodium azide is fresh (decomposition reduces reactivity) .
    • Moisture control : Use anhydrous solvents and gloveboxes for tetrazole cyclization (hygroscopic intermediates degrade in humidity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 2
3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide

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